molecular formula C12H9BrN2O2S B5620615 N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide CAS No. 82366-72-1

N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5620615
CAS RN: 82366-72-1
M. Wt: 325.18 g/mol
InChI Key: LEONNXBPSHVMEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide and related compounds involves multiple steps, including reactions with furan-2-carbonyl chloride and 4-bromoaniline, leading to high yields. These processes often employ palladium as a catalyst to facilitate the formation of the desired products. For example, one synthesis route involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high purity product. This method demonstrates the efficiency of using palladium-catalyzed reactions for synthesizing such compounds (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed through techniques like IR, NMR, mass spectrometry, and crystallography. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a similar compound, was characterized, revealing its crystallization in a monoclinic space group. This analysis highlights the importance of intramolecular hydrogen bonds in stabilizing the molecule's structure (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide involves its participation in various organic reactions, including palladium-catalyzed aminocarbonylation, which showcases its versatility in synthetic chemistry. Such reactions expand the compound's utility in synthesizing a wide range of derivatives and exploring its potential in further applications (Sawant et al., 2011).

properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONNXBPSHVMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353328
Record name ST50979739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(furan-2-carbonyl)thiourea

CAS RN

82366-72-1
Record name ST50979739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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